molecular formula C22H22N4O4S B2773117 2-(((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(3-methoxypropyl)quinazolin-4(3H)-one CAS No. 946252-70-6

2-(((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(3-methoxypropyl)quinazolin-4(3H)-one

Cat. No. B2773117
M. Wt: 438.5
InChI Key: QGUWSHRPZHYIOQ-UHFFFAOYSA-N
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Description

2-(((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(3-methoxypropyl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C22H22N4O4S and its molecular weight is 438.5. The purity is usually 95%.
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Scientific Research Applications

Biological Activities and Synthesis

The research into compounds similar to 2-(((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(3-methoxypropyl)quinazolin-4(3H)-one, such as quinazolin-4(3H)-one derivatives, highlights their diverse biological activities. These compounds are reported to possess antibacterial, antifungal, antitubercular, antiviral, anticancer, antihypertensive, diuretic, antimicrobial, pesticidal, anticonvulsant, anaesthetic, sedative, anti-malarial, and anti-diabetic activities. A specific study focused on the synthesis of 3-(3-methoxyphenyl)-2-thioxo-2,3-dihydro1H-quinazolin-4-one and its analgesic activity, showing significant efficacy in in vitro models, indicating these compounds' potential for developing new therapeutic agents with high analgesic activities compared to standard drugs (Osarumwense Peter Osarodion, 2023).

Antihistaminic Agents

Research has also explored the synthesis of novel quinazolin-4(3H)-ones as new classes of H1-antihistaminic agents. These compounds have shown significant protection in in vivo models against histamine-induced bronchospasm, with one compound in particular, OT5, demonstrating higher activity and lower sedation compared to the reference standard, chlorpheniramine maleate. This suggests the potential of these quinazolin-4(3H)-one derivatives in developing new H1-antihistaminic agents with minimal sedative effects (V. Alagarsamy & P. Parthiban, 2013).

Anti-inflammatory and Analgesic Activities

Another area of research has focused on the anti-inflammatory and analgesic activities of 3-(3-methoxyphenyl)-2-substituted amino-quinazolin-4(3H)-ones. These compounds were synthesized and tested for their analgesic, anti-inflammatory, and ulcerogenic behavior. The study found that certain compounds showed potent anti-inflammatory and analgesic activities, indicating the therapeutic potential of quinazolin-4(3H)-one derivatives in managing pain and inflammation with moderate ulcerogenic potential, offering an advantage over traditional NSAIDs (V. Alagarsamy et al., 2011).

properties

IUPAC Name

2-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-(3-methoxypropyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O4S/c1-28-13-5-12-26-21(27)17-6-3-4-7-18(17)23-22(26)31-14-19-24-20(25-30-19)15-8-10-16(29-2)11-9-15/h3-4,6-11H,5,12-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGUWSHRPZHYIOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(3-methoxypropyl)quinazolin-4(3H)-one

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